5-(Difluoromethyl)-1-methyl-1h-pyrazol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethyl)-1-methyl-1h-pyrazol-3-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the difluoromethyl group in this compound makes it particularly interesting for various applications in scientific research and industry due to its unique chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxylic acid, are known to inhibit succinate dehydrogenase (sdhi), an enzyme involved in the mitochondrial respiration chain .
Mode of Action
This complex can undergo reductive elimination to release the difluoromethylarene, regenerating the metal complex .
Biochemical Pathways
Compounds with similar structures, such as 5-fluorouracil, are known to inhibit dna synthesis through inhibition of thymidylate synthase .
Pharmacokinetics
It’s worth noting that the pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Compounds with similar structures, such as 5-fluorouracil, are known to cause dna damage due to misincorporation of fluoronucleotides into rna and dna .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-1-methyl-1h-pyrazol-3-ol typically involves the introduction of the difluoromethyl group into the pyrazole ring. One common method is the difluoromethylation of pyrazoles using difluoromethylating agents. This process can be achieved through various routes, including electrophilic, nucleophilic, and radical difluoromethylation .
Industrial Production Methods
Industrial production of this compound often involves large-scale difluoromethylation reactions. These reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product. The use of metal-based catalysts, such as copper or nickel, is common in these processes to facilitate the difluoromethylation reaction .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-1-methyl-1h-pyrazol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized pyrazoles .
Scientific Research Applications
5-(Difluoromethyl)-1-methyl-1h-pyrazol-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 5-Difluoromethylpyrazolo[1,5-a]pyrimidines
- 7-Difluoromethylpyrazolo[1,5-a]pyrimidines
Uniqueness
5-(Difluoromethyl)-1-methyl-1h-pyrazol-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group at the 5-position of the pyrazole ring enhances its stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
3-(difluoromethyl)-2-methyl-1H-pyrazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2O/c1-9-3(5(6)7)2-4(10)8-9/h2,5H,1H3,(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJFHJQWPWLQON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N1)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.